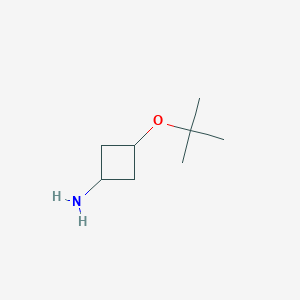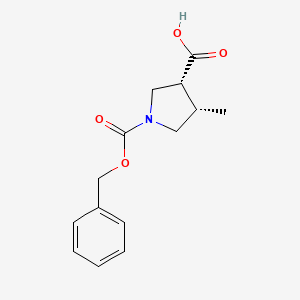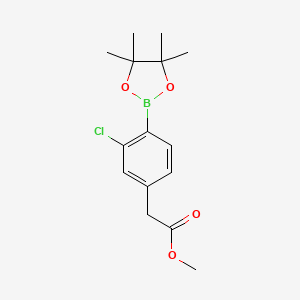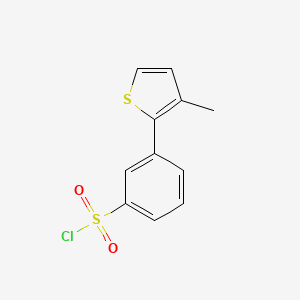
3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride
Overview
Description
Scientific Research Applications
Friedel-Crafts Sulfonylation
A study by S. Nara, J. Harjani, M. Salunkhe (2001) explored the use of ionic liquids as a medium and catalyst for Friedel-Crafts sulfonylation, a reaction involving benzene and substituted benzenes with benzenesulfonyl chloride derivatives. The study highlighted the enhanced reactivity and yields under ambient conditions, providing insights into the reaction's mechanistic details.
Synthesis and Structural Analysis
In a study by K. Sarojini, H. Krishnan, C. C. Kanakam, S. Muthu (2012), a sulfonamide compound was synthesized using 4-methyl benzenesulfonyl chloride and analyzed using various spectroscopic techniques. This research contributes to understanding the molecular structure and properties of sulfonamide derivatives.
Catalysis in Organic Synthesis
A. Khazaei et al. (2011) article described the use of ionic liquid-based catalytic systems for synthesizing benzimidazole derivatives. This study illustrates the application of sulfonyl chloride derivatives in facilitating organic transformations.
Electrosynthesis in Materials Science
The electrosynthesis and characterization of materials using derivatives like 1,4-bis(3-methylthiophen-2-yl)benzene were detailed by B. Wang, J. Zhao, C. Cui, J. Liu, Q. He (2012). Their research focused on developing electrochromic materials and devices, highlighting the role of sulfonyl chloride derivatives in advanced materials.
Mechanistic Studies in Chemistry
In a 1972 study, H. Kunzek, M. Braun, E. Nesener, K. Rühlmann investigated reactions between aromatic acid chlorides and specific phosphines, revealing insights into the chemistry of sulfonyl chlorides.
Antimicrobial Research
K. Vinaya et al. (2009) research focused on synthesizing and testing the antimicrobial activity of certain sulfonyl chloride derivatives, providing a glimpse into their potential biomedical applications.
Cancer Research
Research by K. Redda, M. Gangapuram, B. Mochona, N. Mateeva, T. Ardley (2011) explored the synthesis of compounds involving mesitylene sulfonyl chloride, evaluating their cytotoxic effects on various cancer cell lines.
Asymmetric Reactions in Organic Chemistry
The study by K. Okamoto, E. Minami, H. Shingu (1968) delved into the kinetical resolution of racemic amines using sulfonylation, emphasizing the role of sulfonyl chlorides in asymmetric synthesis.
Synthetic Organic Chemistry
The synthesis of novel substituted 1,5-benzothiazepines containing sulfonyl groups was explored by S. Chhakra, A. Mukherjee, H. Singh, S. Chauhan (2019), highlighting the diverse applications of sulfonyl chlorides in organic compound synthesis.
properties
IUPAC Name |
3-(3-methylthiophen-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S2/c1-8-5-6-15-11(8)9-3-2-4-10(7-9)16(12,13)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZSXDXGSPHHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate](/img/structure/B1375033.png)


![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)
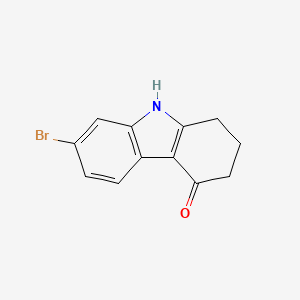
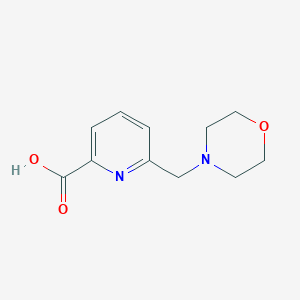
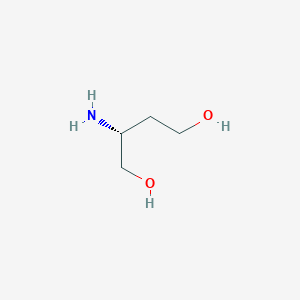
![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)

